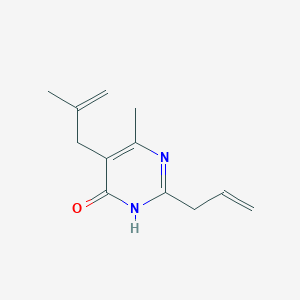![molecular formula C16H15N3S B11575750 2,9-Dimethyl-5-(thiophen-3-yl)-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B11575750.png)
2,9-Dimethyl-5-(thiophen-3-yl)-5,6-dihydropyrazolo[1,5-c]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,9-DIMETHYL-5-(THIOPHEN-3-YL)-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE is a heterocyclic compound that features a pyrazoloquinazoline core with a thiophene ring attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-DIMETHYL-5-(THIOPHEN-3-YL)-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the cyclization of a thiophene derivative with a pyrazoloquinazoline precursor. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,9-DIMETHYL-5-(THIOPHEN-3-YL)-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom in the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the pyrazoloquinazoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reagents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the core structure .
Scientific Research Applications
2,9-DIMETHYL-5-(THIOPHEN-3-YL)-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2,9-DIMETHYL-5-(THIOPHEN-3-YL)-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-methylthiophene share the thiophene ring structure.
Pyrazoloquinazoline Derivatives: Compounds such as 5H-pyrazolo[1,5-c]quinazoline and its methylated derivatives are structurally similar.
Uniqueness
2,9-DIMETHYL-5-(THIOPHEN-3-YL)-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE is unique due to the specific combination of the pyrazoloquinazoline core with the thiophene ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H15N3S |
|---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
2,9-dimethyl-5-thiophen-3-yl-5,6-dihydropyrazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C16H15N3S/c1-10-3-4-14-13(7-10)15-8-11(2)18-19(15)16(17-14)12-5-6-20-9-12/h3-9,16-17H,1-2H3 |
InChI Key |
JCINATAXZJBBNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(N3C2=CC(=N3)C)C4=CSC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2-methoxyethyl)-2-naphthalen-1-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11575668.png)
![3,5-bis(benzylsulfanyl)-12,12-dimethyl-11-oxa-4,6,8-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B11575673.png)
![(2E)-2-cyano-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B11575686.png)
![N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-tert-butylbenzamide](/img/structure/B11575692.png)
![N,N-dibenzyl-8-propyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11575709.png)
![N-[4-(benzyloxy)-3-ethoxybenzyl]-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethanamine](/img/structure/B11575714.png)
![N-(3-chlorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11575726.png)
![Dimethyl [(4-hydroxyphenyl)[(4-methoxyphenyl)amino]methyl]phosphonate](/img/structure/B11575728.png)
![7-(4-methylphenyl)-3-(1-morpholin-4-yl-1-oxopropan-2-yl)sulfanyl-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11575729.png)

![Butyl 3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanoate](/img/structure/B11575737.png)
![1-{2-imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-(2-methylphenoxy)propan-2-ol](/img/structure/B11575747.png)
![3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B11575770.png)
![1-(3-Ethoxyphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11575775.png)
